molecular formula C15H19N3S B11069310 7,7-dimethyl-2-(pyrrolidin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile

7,7-dimethyl-2-(pyrrolidin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11069310
M. Wt: 273.4 g/mol
InChI Key: ULCIGEHBDOHKIZ-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of pyranopyridines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiopyrano ring, and a cyanide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid, leading to the formation of the desired product through intramolecular cyclization . The reaction conditions often require controlled temperatures and specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The cyanide group and other functional groups can participate in substitution reactions, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenous acid, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce a wide range of substituted pyranopyridines.

Scientific Research Applications

7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Pyranopyridines: Compounds with similar pyranopyridine structures can have comparable chemical properties and applications.

Uniqueness

The uniqueness of 7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

7,7-dimethyl-2-pyrrolidin-1-yl-5,8-dihydrothiopyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H19N3S/c1-15(2)8-13-12(10-19-15)7-11(9-16)14(17-13)18-5-3-4-6-18/h7H,3-6,8,10H2,1-2H3

InChI Key

ULCIGEHBDOHKIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=C(C=C2CS1)C#N)N3CCCC3)C

Origin of Product

United States

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